molecular formula C19H12F6N4O4S B2890208 6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide CAS No. 1092346-08-1

6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide

Número de catálogo: B2890208
Número CAS: 1092346-08-1
Peso molecular: 506.38
Clave InChI: OTDGIUQBDQYUOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide features a pyridine core substituted with a trifluoromethyl group at position 6 and a carbohydrazide moiety at position 2. The benzenesulfonyl group at the N'-position is further functionalized with a 5-(trifluoromethyl)pyridin-2-yl ether linkage. This structure combines electron-withdrawing trifluoromethyl groups, a sulfonyl bridge, and a carbohydrazide functional group, which may confer unique physicochemical and biological properties, such as enhanced metabolic stability and binding affinity in medicinal chemistry applications .

Propiedades

IUPAC Name

6-(trifluoromethyl)-N'-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonylpyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F6N4O4S/c20-18(21,22)12-2-8-16(27-10-12)33-13-3-5-14(6-4-13)34(31,32)29-28-17(30)11-1-7-15(26-9-11)19(23,24)25/h1-10,29H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDGIUQBDQYUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)NNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes available research on its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F6N4O4SC_{22}H_{22}F_6N_4O_4S, featuring a trifluoromethyl group and a sulfonamide moiety that are critical for its biological activity. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of similar trifluoromethyl pyridine derivatives. For instance, compounds with related structures have demonstrated activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. These studies indicate that the incorporation of trifluoromethyl groups can enhance the cytotoxicity of such compounds, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Analgesic Properties

Research has indicated that certain derivatives of trifluoromethyl pyridines act as antagonists to the TRPV1 receptor, which is implicated in pain sensation. For example, compounds structurally related to our compound exhibited significant analgesic effects in formalin-induced pain models in mice. The structure-activity relationship (SAR) studies highlighted that lipophilicity and specific structural modifications were crucial for enhancing TRPV1 antagonism .

The biological activity of 6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide likely involves several mechanisms:

  • TRPV1 Antagonism : Compounds with similar structures have been shown to block capsaicin-induced activation of TRPV1, leading to reduced pain perception .
  • Induction of Apoptosis : The anticancer activity may be mediated through the activation of apoptotic pathways, potentially involving mitochondrial dysfunction and caspase activation .
  • Inhibition of Cell Proliferation : The presence of sulfonamide groups may interfere with cellular signaling pathways essential for cancer cell growth and survival.

Study 1: TRPV1 Antagonism

A study focusing on the analgesic properties of related compounds demonstrated that modifications to the C-region significantly influenced TRPV1 antagonistic activity. The most potent compound showed an IC50 value in the nanomolar range, indicating strong receptor inhibition .

Study 2: Anticancer Efficacy

In vitro assays revealed that derivatives with trifluoromethyl substitutions exhibited varying degrees of cytotoxicity against different cancer cell lines. One notable compound showed over 70% inhibition at concentrations as low as 5 µg/ml, suggesting a promising therapeutic index .

Data Tables

Activity Type Target IC50/Activity Level Reference
AnalgesicTRPV1~0.3–0.5 nM
AnticancerPC3, K562, Hela, A549>70% inhibition at 5 µg/ml
AntifungalVarious fungal strainsVariable efficacy

Comparación Con Compuestos Similares

Functional Group and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:

Compound Name (Source) Core Structure Key Substituents Functional Groups Notable Features
Target Compound Pyridine - 6-CF₃
- 3-carbohydrazide
- 4-{[5-CF₃-pyridin-2-yl]oxy}benzenesulfonyl
Carbohydrazide, sulfonyl ether, CF₃ Dual trifluoromethyl groups; pyridine-ether-sulfonyl linkage
N'-(3-Methanesulfonyl-4-methyl-6-phenylpyridin-2-yl)-N'-methyl-3-(trifluoromethyl)benzohydrazide () Pyridine - 3-CF₃-benzohydrazide
- 3-methylsulfonyl, 4-methyl, 6-phenyl
Carbothioamide, methylsulfonyl, CF₃ Methylsulfonyl and phenyl substituents; lacks pyridyl ether
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide () Pyridine - Benzyloxy, trimethyl
- 4-CF₃-benzenesulfonamide
Sulfonamide, CF₃ Bulkier benzyloxy group; no carbohydrazide
4-(6-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide () Pyridine + piperazine - 6-CF₃-pyridin-2-yl
- Piperazine-carbothioamide
Carbothioamide, CF₃ Piperazine linker; thioamide vs. carbohydrazide
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine () Imidazopyridine - Tosylmethyl, nitro
- 3-CF₃-phenyl
Tosyl, nitro, CF₃ Imidazopyridine core; nitro group introduces polarity

Key Structural and Functional Differences

Carbohydrazide vs. Sulfonamide/Carbothioamide: The target compound’s carbohydrazide group (-CONHNH₂) distinguishes it from sulfonamide () and carbothioamide () analogs. Sulfonamides (e.g., ) are more hydrolytically stable but may exhibit different pharmacokinetic profiles due to reduced nucleophilicity.

Trifluoromethyl Placement :

  • The dual trifluoromethyl groups in the target compound (on both pyridine rings) enhance lipophilicity and electron-withdrawing effects compared to analogs with single CF₃ groups (). This could improve membrane permeability and target engagement .

Analytical Characterization

Property Target Compound (Expected) Compound (Reported) Compound (Reported)
Molecular Formula C₂₁H₁₄F₆N₄O₄S C₂₂H₂₀F₃N₃O₃S C₂₆H₂₄F₃N₃O₃S
HRMS (ESI) Not provided m/z 516.1263 [M+H]⁺ () Not available
Elemental Analysis Calculated: ~C 48.5%, H 2.7%, N 10.8% : C 54.66%, H 3.06%, N 9.11% (for a different analog) Not provided

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound to achieve high yields and purity?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution between a sulfonyl chloride intermediate and a pyridine-carbohydrazide precursor. Key steps include:
  • Using dimethylformamide (DMF) or N-methylpyrrolidone (NMP) as solvents to enhance solubility of aromatic intermediates.
  • Maintaining temperatures between 80–100°C to accelerate reaction kinetics while avoiding decomposition.
  • Employing bases like triethylamine or potassium carbonate to deprotonate intermediates and drive the reaction forward.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

Q. Which spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodological Answer: A combination of techniques ensures accurate structural confirmation:
  • NMR Spectroscopy: 1^1H and 13^13C NMR to identify proton environments and carbon frameworks, with 19^{19}F NMR for trifluoromethyl group analysis.
  • FTIR: Confirm sulfonamide (SO2_2NH) stretches (~1300 cm1^{-1}) and carbonyl (C=O) vibrations (~1650 cm1^{-1}).
  • HRMS: High-resolution mass spectrometry for molecular formula validation.
  • X-ray Crystallography: Resolve absolute configuration and intermolecular interactions in crystalline form .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., sulfonamide oxygen lone pairs) for derivatization.
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize substituents that improve binding (e.g., halogen bonding with trifluoromethyl groups).
  • QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on pyridine) with biological activity data .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer: Contradictions often arise from:
  • Purity Variability: Validate compound purity (>95%) via HPLC before assays.
  • Assay Conditions: Standardize parameters (e.g., pH, temperature, cell lines) to ensure reproducibility.
  • Orthogonal Assays: Use multiple assays (e.g., enzymatic inhibition + cell viability) to confirm activity.
  • Metabolite Interference: Test for metabolic stability using liver microsomes to rule out false positives .

Q. What strategies are effective for structure-activity relationship (SAR) studies focusing on the trifluoromethyl groups?

  • Methodological Answer:
  • Analog Synthesis: Prepare derivatives replacing trifluoromethyl with -CF2_2H, -CH2_2F, or non-fluorinated groups to assess hydrophobicity/electronic effects.
  • Binding Assays: Measure affinity shifts (e.g., via SPR or ITC) to quantify contributions of fluorine atoms to target interactions.
  • Crystallography: Resolve ligand-target co-crystal structures to visualize fluorine-mediated interactions (e.g., dipole-dipole or van der Waals) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.